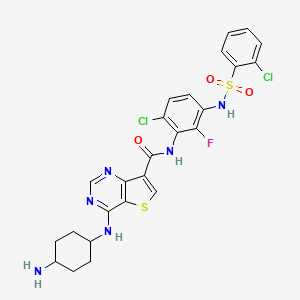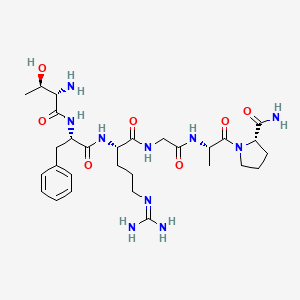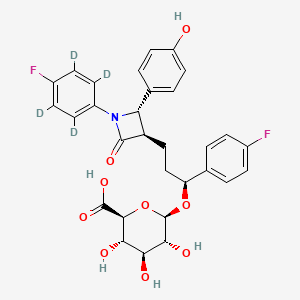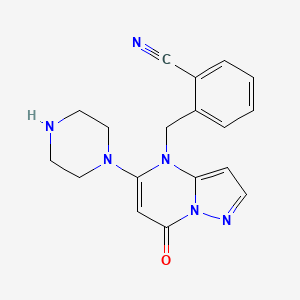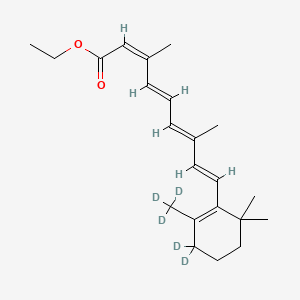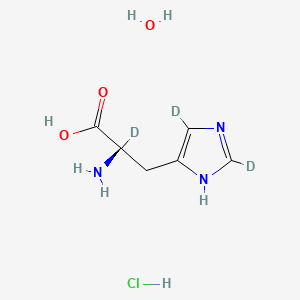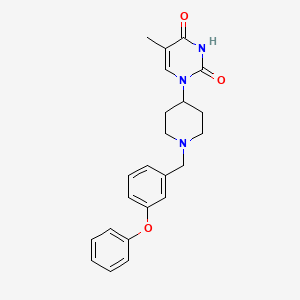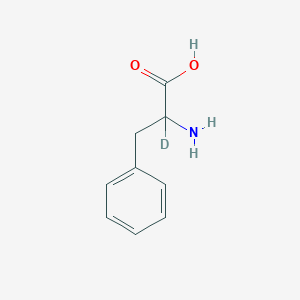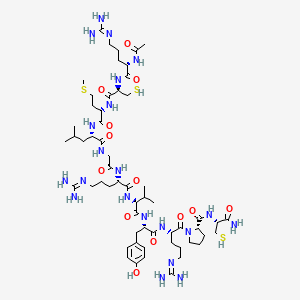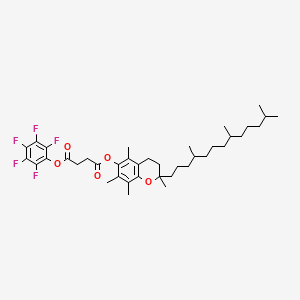
Ves-pofp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VES-POFP is a polyethylene glycol (PEG)-based PROTAC linker used in the synthesis of PROTACs (proteolysis-targeting chimeras). PROTACs are a class of molecules that induce the degradation of specific proteins by utilizing the ubiquitin-proteasome system .
Vorbereitungsmethoden
VES-POFP is synthesized through a series of chemical reactions involving the coupling of PEG chains with specific functional groups. The synthetic route typically involves the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups, followed by the addition of amine-containing compounds to form the desired PEG-based linker . Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques such as chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
VES-POFP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to introduce functional groups that enhance its reactivity.
Reduction: Reduction reactions can be used to modify the linker, making it more suitable for specific applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
VES-POFP has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs to study protein degradation pathways.
Biology: Employed in cellular studies to investigate the role of specific proteins in various biological processes.
Medicine: Utilized in drug discovery and development to create targeted therapies for diseases such as cancer.
Wirkmechanismus
VES-POFP functions as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This dual-ligand structure allows the PROTAC to bring the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific E3 ligases that recognize the target protein.
Vergleich Mit ähnlichen Verbindungen
VES-POFP is unique among PROTAC linkers due to its PEG-based structure, which provides flexibility and solubility advantages. Similar compounds include other PROTAC linkers such as:
PEG-based linkers: Similar to this compound, these linkers offer flexibility and solubility.
Alkyl-chain linkers: Provide rigidity and are used in applications where a more stable linker is required.
Alkyl/ether linkers: Combine properties of both alkyl and ether groups to offer a balance of flexibility and stability.
Each type of linker has its own advantages and is chosen based on the specific requirements of the PROTAC being synthesized.
Eigenschaften
Molekularformel |
C39H53F5O5 |
|---|---|
Molekulargewicht |
696.8 g/mol |
IUPAC-Name |
4-O-(2,3,4,5,6-pentafluorophenyl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate |
InChI |
InChI=1S/C39H53F5O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-39(8)21-19-28-27(7)36(25(5)26(6)37(28)49-39)47-29(45)17-18-30(46)48-38-34(43)32(41)31(40)33(42)35(38)44/h22-24H,9-21H2,1-8H3 |
InChI-Schlüssel |
XPAGHZQBPKWIGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)
